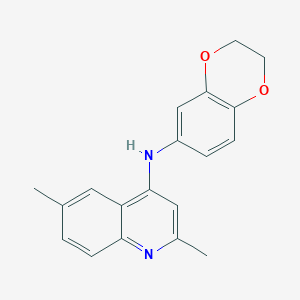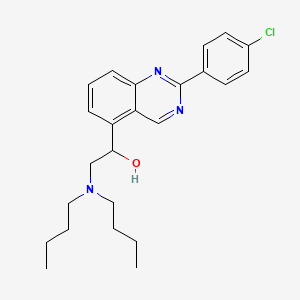
2,3-Dihydro-6,7-dihydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6, 7-Dihydroxy-3-(4-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one, also known as 6, 7-dihydroxy-4'-methoxyisoflavanone or 6, 7-DH-4'-mi, belongs to the class of organic compounds known as 4'-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C4' atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. 6, 7-Dihydroxy-3-(4-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Scientific Research Applications
Structural Analysis and Synthesis
- The compound has been subject to structural analysis using X-ray diffraction methods, revealing details about its crystal structure and molecular conformation. This kind of analysis is crucial in understanding the physical and chemical properties of the compound (Chantrapromma et al., 1989).
- Research also focuses on synthesizing optically active derivatives of this compound, which is significant for developing specific pharmacological properties. This involves complex chemical processes to achieve the desired optical activity (Urban & Moore, 1992).
Molecular Docking and Drug Development
- The compound has been studied for its inhibitory properties in molecular docking analysis. This kind of research is essential for drug discovery, particularly in identifying potential new drugs for treating diseases like cancer (Govindammal et al., 2019).
Natural Sources and Bioactivity
- Isolated from natural sources such as Uvaria rufas, the compound has been identified as a flavonoid with potential bioactive properties. The study of such natural sources can lead to the discovery of new therapeutic agents (Shoja, 1994).
Antimicrobial and Anticoccidial Activity
- There is research indicating that derivatives of this compound exhibit antimicrobial and anticoccidial activities. This is crucial in the development of new treatments for infections and diseases in both humans and animals (Georgiadis, 1976).
Synthetic Approaches
- Synthesis of various derivatives of this compound has been a significant area of research. The synthetic approaches can lead to the development of novel compounds with potential therapeutic uses (Zaware et al., 2011).
properties
CAS RN |
76397-85-8 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
6,7-dihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-20-10-4-2-9(3-5-10)12-8-21-15-7-14(18)13(17)6-11(15)16(12)19/h2-7,12,17-18H,8H2,1H3 |
InChI Key |
PZSNGTWDLWGBMP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2COC3=CC(=C(C=C3C2=O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2COC3=CC(=C(C=C3C2=O)O)O |
Other CAS RN |
76397-85-8 |
synonyms |
6,7-DH-4'-MI 6,7-dihydroxy-4'-methoxyisoflavanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)
![1-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1195752.png)

![N-[1-[4-(4-methylphenyl)-2-thiazolyl]-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1195756.png)
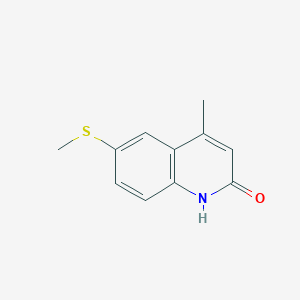
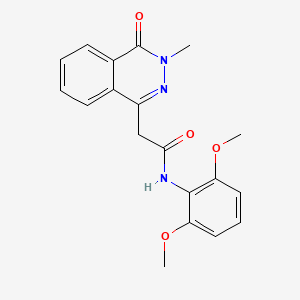
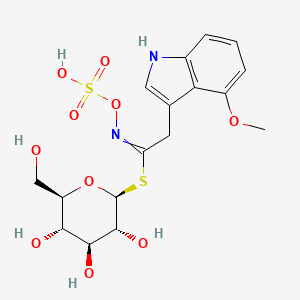
![2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B1195762.png)

